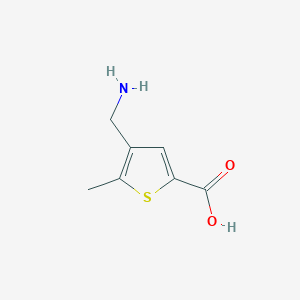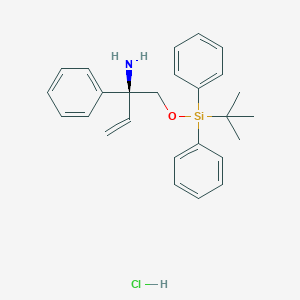
(S)-1-((tert-Butyldiphenylsilyl)oxy)-2-phenylbut-3-en-2-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-((tert-Butyldiphenylsilyl)oxy)-2-phenylbut-3-en-2-amine hydrochloride is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a tert-butyldiphenylsilyl group, a phenylbutenyl chain, and an amine hydrochloride moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-((tert-Butyldiphenylsilyl)oxy)-2-phenylbut-3-en-2-amine hydrochloride typically involves multiple steps, starting from readily available precursors One common synthetic route includes the protection of a hydroxyl group with a tert-butyldiphenylsilyl (TBDPS) group, followed by the formation of the phenylbutenyl chain through a series of coupling reactions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for efficiency, yield, and cost-effectiveness. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high-quality production.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-((tert-Butyldiphenylsilyl)oxy)-2-phenylbut-3-en-2-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction could produce amine or hydrocarbon derivatives. Substitution reactions can result in a wide range of products depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
(S)-1-((tert-Butyldiphenylsilyl)oxy)-2-phenylbut-3-en-2-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions, protein binding, and cellular signaling pathways.
Industry: The compound can be utilized in the production of specialty chemicals, materials science, and nanotechnology.
Wirkmechanismus
The mechanism of action of (S)-1-((tert-Butyldiphenylsilyl)oxy)-2-phenylbut-3-en-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-1-((tert-Butyldiphenylsilyl)oxy)-2-phenylbut-3-en-2-amine hydrochloride: The enantiomer of the compound with different stereochemistry.
1-((tert-Butyldiphenylsilyl)oxy)-2-phenylbut-3-en-2-amine: The free base form without the hydrochloride moiety.
1-((tert-Butyldiphenylsilyl)oxy)-2-phenylbutane: A structurally similar compound with a saturated butane chain.
Uniqueness
(S)-1-((tert-Butyldiphenylsilyl)oxy)-2-phenylbut-3-en-2-amine hydrochloride is unique due to its specific stereochemistry, which can influence its biological activity and chemical reactivity. The presence of the tert-butyldiphenylsilyl group also imparts distinct properties, such as increased stability and lipophilicity, compared to similar compounds.
Eigenschaften
Molekularformel |
C26H32ClNOSi |
|---|---|
Molekulargewicht |
438.1 g/mol |
IUPAC-Name |
(2S)-1-[tert-butyl(diphenyl)silyl]oxy-2-phenylbut-3-en-2-amine;hydrochloride |
InChI |
InChI=1S/C26H31NOSi.ClH/c1-5-26(27,22-15-9-6-10-16-22)21-28-29(25(2,3)4,23-17-11-7-12-18-23)24-19-13-8-14-20-24;/h5-20H,1,21,27H2,2-4H3;1H/t26-;/m1./s1 |
InChI-Schlüssel |
CBSIVKFDVGGIJK-UFTMZEDQSA-N |
Isomerische SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@](C=C)(C3=CC=CC=C3)N.Cl |
Kanonische SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(C=C)(C3=CC=CC=C3)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


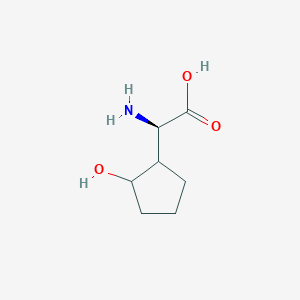
![(Oxolan-2-ylmethyl)[1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B13319454.png)
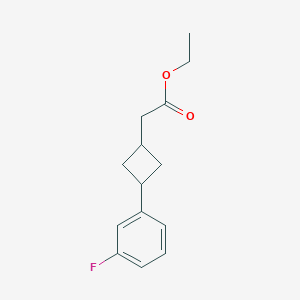
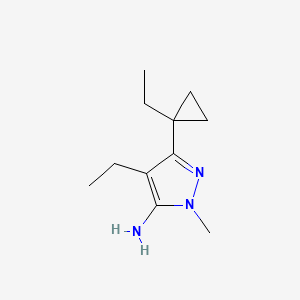
![3-[(3-Methylbut-3-en-1-yl)oxy]azetidine](/img/structure/B13319472.png)

![tert-butyl N-[2-(piperidin-3-yl)-1,3-thiazol-4-yl]carbamate](/img/structure/B13319474.png)
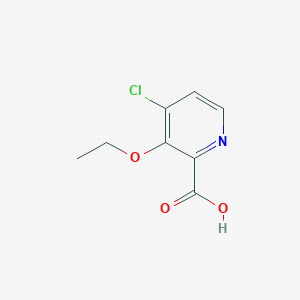
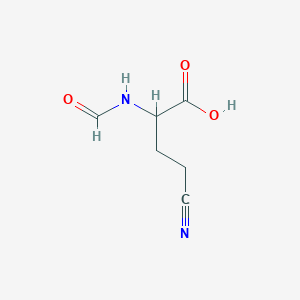

![N-[(4-bromothiophen-2-yl)methyl]-6-fluoropyridin-2-amine](/img/structure/B13319499.png)

